molecular formula C9H9BrO2 B082868 3-(2-Bromophenyl)propionic acid CAS No. 15115-58-9

3-(2-Bromophenyl)propionic acid

Cat. No. B082868
CAS RN: 15115-58-9
M. Wt: 229.07 g/mol
InChI Key: AOACQJFIGWNQBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-Bromophenyl)propionic acid and related brominated propionic acids involves several steps including methylation, hydrolysis, bromination, and sometimes complex phase transfer catalysis. For instance, 2-(4-Bromomethylphenyl) propionic acid was synthesized from p-methylbenzyl cyanide through a series of reactions, highlighting the influence of reaction time, temperature, and catalysts on the methylation process, with yields ranging from 67.6% to 74.8% (Cheng Qing-rong, 2011).

Molecular Structure Analysis

The molecular structure of bromophenyl propionic acids has been elucidated using various spectroscopic methods. For example, a study on the chalcone structure of (E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one provided insights into the crystal structure, vibrational assignments, and chemical shifts through spectroscopic and quantum chemical investigations (K. Thanigaimani et al., 2015).

Chemical Reactions and Properties

Brominated propionic acids undergo various chemical reactions, including cyclo-oligomerization, demonstrating their synthetic utility. The cyclo-oligomerization of 2-bromomethyl-3-aryl-2-propenoic acids, for instance, yielded triolides, showcasing the compounds' reactivity and potential for further chemical transformations (Y. Zulykama & P. Perumal, 2009).

Physical Properties Analysis

The physical properties of bromophenyl propionic acids are characterized by their crystalline structure, melting points, and solubility. For example, the structural analysis of optically active and racemic compounds of chloro- and bromo-substituted 3-hydroxy-3-phenylpropionic acids provided insights into their hydrogen-bond patterns, indicating similarities and differences between the enantiomeric and racemic crystals (S. Larsen & K. Marthi, 1997).

Chemical Properties Analysis

The chemical properties of 3-(2-Bromophenyl)propionic acid derivatives include their reactivity towards nucleophiles, electrophiles, and their participation in various organic reactions. The study on the palladium-catalyzed perarylation of 3-thiophene- and 3-furancarboxylic acids, accompanied by C-H bond cleavage and decarboxylation, illustrates the potential of bromophenyl propionic acids to undergo complex chemical transformations, yielding tetraarylated products (Masaya Nakano et al., 2008).

Scientific Research Applications

  • Propionic Acid Extraction : A study by Keshav et al. (2009) focused on the extraction of propionic acid, an important carboxylic acid in chemical industries, using reactive extraction methods. This research is significant for the recovery of propionic acid from aqueous waste streams and fermentation broth, highlighting the relevance in the chemical industry (Keshav, Wasewar, Chand, & Uslu, 2009).

  • Bromophenol Derivatives from Red Algae : Zhao et al. (2004) isolated various bromophenol derivatives, including some related to 3-(2-Bromophenyl)propionic acid, from the red alga Rhodomela confervoides. These compounds were tested for activity against human cancer cell lines and microorganisms, although they were found to be inactive. This study demonstrates the potential for discovering new compounds with biological activity from natural sources (Zhao et al., 2004).

  • Crystal Structure Analysis : Larsen and Marthi (1995) conducted a study on the crystal structures of racemic halogen-substituted 3-hydroxy-3-phenylpropionic acids, including a bromo-substituted analogue. This research contributes to our understanding of the structural properties of such compounds, which is vital for their application in various scientific fields (Larsen & Marthi, 1995).

  • Synthetic Applications : Christiansen, Due-Hansen, and Ulven (2010) developed a protocol for the coupling of aryl bromides and iodides to terminal alkynes, using 3-(4-bromophenyl)propionic acid in their study. This research provides a valuable contribution to the field of organic synthesis, particularly in the synthesis of free fatty acid receptor ligands (Christiansen, Due-Hansen, & Ulven, 2010).

  • Microbial Propionic Acid Production : Gonzalez-Garcia et al. (2017) reviewed the microbial fermentation process for producing propionic acid, an important carboxylic acid used in various industries. The review details the metabolic pathways involved and discusses the challenges and opportunities in biological propionate production (Gonzalez-Garcia, McCubbin, Navone, Stowers, Nielsen, & Marcellin, 2017).

Safety And Hazards

“3-(2-Bromophenyl)propionic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. It should be handled in a well-ventilated area .

properties

IUPAC Name

3-(2-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOACQJFIGWNQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311434
Record name 3-(2-Bromophenyl)propionic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)propionic acid

CAS RN

15115-58-9
Record name 15115-58-9
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Record name 3-(2-Bromophenyl)propionic acid
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Record name 3-(2-Bromophenyl)propionic Acid
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Synthesis routes and methods I

Procedure details

To a solution of methyl 3-(2-bromophenyl)propionate (35.77 g) in ethanol (80.7 ml) was added at room temperature dropwise a solution of sodium hydroxide (11.77 g) in water (40 ml). After the reaction mixture was stirred under reflux for 2.5 hrs. and left standing for cooling, methanol was removed by distillation under reduced pressure, the residue was poured into ice-hydrochloric acid and stirred for 20 minutes. Crystalline precipitates were filtered, washed well with water, dried under reduced pressure to give the title compound (32.4 g).
Quantity
35.77 g
Type
reactant
Reaction Step One
Quantity
11.77 g
Type
reactant
Reaction Step One
Quantity
80.7 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium nitrite (10.3 g, 280 mmol) was added to a solution of D-phenylalanine (30.0 g, 181 mmol) and potassium bromide (73.5 g) in sulfuric acid (2.5N, 365 ml) over a period of one hour while maintaining the temperature of the reaction mixture at 0° C. The mixture was stirred for an additional hour at 0° C. and then for one hour at room temperature. The reaction solution was extracted with ether, the ether was back extracted with water, and the ether layer was dried over sodium sulfate. Ether was removed in vacuo, and distillation of the oily residue afforded 25.7 g of (R)-2-bromo-3-benzenepropanoic acid; b.p. 141° C. (0.55 mm of Hg); [α]D =+14.5° (c=2.4, chloroform).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
73.5 g
Type
reactant
Reaction Step One
Quantity
365 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A 4-neck 2 litre round bottom flask with equipped with a reflux condenser, thermometer and stirrer, is charged with 230 g (0.70 mol) of 2-(2-Bromo-benzyl)-malonic acid diethyl ester and placed in an oil bath. A solution of 225.8 g (4.02 mol) potassium hydroxide in 225 ml water is slowly added with stirring. The reaction temperature is carefully monitored and the addition of the potassium hydroxide solution is interrupted as soon as a significantly exothermic reaction starts. The temperature may rise up to 80° C. The remaining potassium hydroxide solution is added as soon as the initial reaction starts to subside. It may happen that no change in temperature is observed while adding the potassium hydroxide solution. If this happens, the reaction mixture is carefully and slowly heated to 80° C. The exothermic reaction may suddenly start. As soon as the initial reaction starts to subside, the reaction mixture is heated to 100° C. and stirred for 6 h at this temperature.
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
225.8 g
Type
reactant
Reaction Step Two
Name
Quantity
225 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Bromophenyl)propionic acid
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
3-(2-Bromophenyl)propionic acid
Reactant of Route 5
3-(2-Bromophenyl)propionic acid
Reactant of Route 6
3-(2-Bromophenyl)propionic acid

Citations

For This Compound
35
Citations
V Williams, Y Cui, X Jiang, C Zhang… - … Process Research & …, 2022 - ACS Publications
d-Amino acids are important intermediates for the synthesis of β-lactam antibiotics and other vital pharmaceuticals, which can be synthesized by various methods including biocatalysis. …
Number of citations: 1 pubs.acs.org
K Nagata, S Kato, A Jyo, M Tamada… - Reactive and Functional …, 2009 - Elsevier
Reactive fibers having chemically fixed active ester were derived from chloromethylstyrene grafted polyethylene-coated polypropylene staple fiber and non-woven cloth. First, chlorine …
Number of citations: 5 www.sciencedirect.com
K Nagata, T Fukunaga, S Kato, A Jyo - Reactive and Functional Polymers, 2008 - Elsevier
The goal of this research was to synthesize an amide using the reaction of a polymer-supported active ester with a primary amine. A new type of the polymer support for an active ester …
Number of citations: 7 www.sciencedirect.com
S Yasuike, S Shiratori, J Kurita… - Chemical and …, 1999 - jstage.jst.go.jp
Fully unsaturated group 14 (Si, Ge, and Sn), group 15 (P, As, Sb, and Bi) and group 16 (S, Se, and Te) 2-trimethylsilyl-1-benzoheteropines (16a-j), including the first isolated examples …
Number of citations: 21 www.jstage.jst.go.jp
F Bu, L Lu, X Hu, S Wang, H Zhang, A Lei - Chemical Science, 2020 - pubs.rsc.org
Carboxylic acid compounds are important chemicals and are widely present in various natural products. They are not only nucleophiles, but also radical precursors. Classic transition-…
Number of citations: 27 pubs.rsc.org
J Robichaud, C Bayly, R Oballa, P Prasit… - Bioorganic & medicinal …, 2004 - Elsevier
Prior reports from our laboratories have identified the nonpeptidic inhibitor 2 as a potent and selective Cathepsin K (Cat K) inhibitor. Modelling studies suggested that the introduction of …
Number of citations: 27 www.sciencedirect.com
K Kawamura, J Yui, F Konno, T Yamasaki… - Nuclear medicine and …, 2012 - Elsevier
INTRODUCTION: To explore the possible use of positron emission tomography (PET) probes for imaging of I 2 -imidazoline receptors (I 2 Rs) in peripheral tissues, we labeled two new I …
Number of citations: 17 www.sciencedirect.com
HJC Deboves, CAGN Montalbetti… - Journal of the Chemical …, 2001 - pubs.rsc.org
The new N-Fmoc 3-iodoalanine tert-butyl ester derived organozinc reagent 1, obtained in 7 steps from optically pure L-serine, was coupled to a range of electrophiles under palladium …
Number of citations: 44 pubs.rsc.org
A Umehara, H Ueda, H Tokuyama - The Journal of Organic …, 2016 - ACS Publications
A novel condensation reaction of carboxylic acids with various non-nucleophilic N-heterocycles and anilides was developed. The reaction proceeds in the presence of di-tert-butyl …
Number of citations: 22 pubs.acs.org
SM Mennen, SJ Miller - The Journal of Organic Chemistry, 2007 - ACS Publications
Studies on the macrocyclization of α,ω-dialdehydes have revealed a strong dependence on ring size with respect to the ultimate efficiency of the reaction. Strong catalyst dependence …
Number of citations: 53 pubs.acs.org

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